N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a benzodioxol methyl group, a pyridazine ring substituted with a 2-methoxyphenyl moiety, and a sulfanyl-acetamide linker. Its molecular formula is C₂₂H₁₉N₅O₄S, with a molecular weight of 449.49 g/mol .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-26-17-5-3-2-4-15(17)16-7-9-21(24-23-16)29-12-20(25)22-11-14-6-8-18-19(10-14)28-13-27-18/h2-10H,11-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUJFNKYXFYURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and methoxyphenyl intermediates, followed by their coupling with the pyridazinyl sulfanylacetamide core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- The target compound lacks the triazolo or triazole rings present in G856-6498 and KA3, respectively, which may reduce steric hindrance and alter binding kinetics .
- The 2-methoxyphenyl group in the target compound and G856-6498 enhances lipophilicity compared to pyridyl or unsubstituted phenyl groups in analogs like 3j/3k .
Physicochemical Properties
- Molecular Weight : The target compound (449.49 g/mol) is heavier than G856-6498 (443.46 g/mol) due to the additional methylene group in the benzodioxol substituent .
- Stability : Sulfanyl linkages are prone to oxidation, whereas triazolo or triazole cores (e.g., G856-6498, KA3) may enhance metabolic stability .
Pharmacological Activity
While direct biological data for the target compound is unavailable, inferences are drawn from analogs:
- Antimicrobial Activity : KA3 derivatives with electron-withdrawing groups show MIC values of 12.5–25 µg/mL against E. coli and S. aureus .
- Anti-inflammatory Potential: Acetamide derivatives in exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg), suggesting the target compound may share similar mechanisms .
- Enzyme Targeting : Benzodioxol-containing compounds (e.g., Alda-1) modulate aldehyde dehydrogenase, hinting at possible metabolic or anti-inflammatory roles for the target compound .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has attracted considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several notable structural components:
- Benzodioxole Moiety : Known for enhancing pharmacological properties.
- Pyridazine Ring : Contributes to chemical reactivity and interaction with biological targets.
- Sulfanyl Acetamide Group : Plays a role in the compound's reactivity and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives of benzodioxole compounds demonstrate effectiveness against various microorganisms, including Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound S10 | Staphylococcus aureus | 15.62 µg/mL |
| Compound S6 | Candida albicans | 15.62 µg/mL |
Anti-inflammatory and Anticancer Potential
Preliminary studies suggest that this compound may exhibit anti-inflammatory and anticancer properties. The mechanism of action is believed to involve the inhibition of specific pathways related to inflammation and cancer cell proliferation .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling : It could affect signaling pathways associated with cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized derivatives similar to this compound demonstrated significant antimicrobial activity. The disk diffusion method revealed that certain derivatives had potent effects against both bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects of compounds derived from the benzodioxole framework. The results indicated a reduction in pro-inflammatory cytokines in vitro, suggesting that these compounds could serve as therapeutic agents for inflammatory diseases .
Q & A
Q. What are the key structural features of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide?
The compound integrates three critical moieties:
- A benzodioxole group (electron-rich aromatic system with two oxygen atoms in a fused dioxane ring).
- A pyridazine ring substituted with a 2-methoxyphenyl group and a sulfanyl (-S-) linker.
- An acetamide backbone bridging the benzodioxole and pyridazine components.
These groups confer unique electronic and steric properties, influencing reactivity and binding interactions. Structural validation typically employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What are standard synthetic routes for this compound?
A multi-step synthesis is required:
Benzodioxole precursor preparation : Functionalization of 5-(aminomethyl)-1,3-benzodioxole via reductive amination.
Pyridazine-thiol synthesis : Coupling 6-(2-methoxyphenyl)pyridazine-3-thiol with chloroacetyl chloride.
Final assembly : Thiol-ether formation between the benzodioxole-acetamide intermediate and the pyridazine-thiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
Yield optimization relies on solvent choice (DMF > THF) and reaction time (12–24 hr) .
Q. How is purity assessed during synthesis?
- HPLC with a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) confirms purity (>95%).
- TLC (silica gel, ethyl acetate/hexane 1:1) monitors intermediate steps.
- Melting point analysis (e.g., 158–160°C) identifies crystalline consistency .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR) be resolved during structural elucidation?
Contradictions often arise from:
- Rotamers (due to restricted rotation around the acetamide bond).
- Solvent-induced shifts (e.g., DMSO vs. CDCl₃).
Mitigation strategies : - Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.
- Compare experimental data with DFT-calculated chemical shifts for rotameric forms .
Q. What methodologies are used to study its stability under physiological conditions?
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24 hr; analyze degradation via HPLC.
- Photostability : Expose to UV-Vis light (300–800 nm) and monitor absorbance changes.
- Thermal stability : TGA/DSC analysis (5–10°C/min ramp) identifies decomposition thresholds.
Data note: The sulfanyl (-S-) linker is prone to oxidation; antioxidants (e.g., BHT) may stabilize .
Q. How can computational modeling predict its biological targets?
- Molecular docking : Use AutoDock Vina to screen against kinase or GPCR libraries (e.g., PDB IDs 3NY5, 6OS2).
- Pharmacophore mapping : Align with known inhibitors (e.g., EGFR or COX-2) to identify critical interaction sites.
- MD simulations : Assess binding stability (50 ns runs in GROMACS) .
Methodological Guidance for Contradictions
4.1 Discrepancies in reported biological activity (e.g., IC₅₀ variability):
- Source : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols (MTT vs. resazurin).
- Solution : Standardize assays (e.g., ATP-based luminescence) and use reference inhibitors (e.g., staurosporine for kinases) .
4.2 Inconsistent synthetic yields across studies:
- Source : Impure intermediates or unoptimized coupling steps.
- Solution : Use SPE cartridges (C18) for intermediate purification and monitor reaction progress via in-situ IR (C=O stretch at 1680 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
